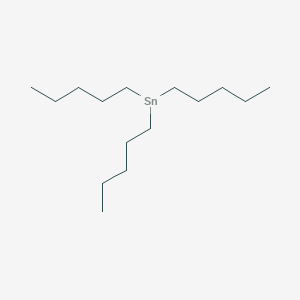
Stannane, tripentyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stannane, tripentyl- is an organotin compound with the chemical formula ( \text{C}{15}\text{H}{34}\text{Sn} ). It is a member of the stannane family, which consists of tin (Sn) bonded to organic groups. Organotin compounds are known for their applications in organic synthesis, particularly in radical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Stannane, tripentyl- can be synthesized through the reaction of tripentyltin chloride with a reducing agent such as lithium aluminium hydride. The reaction typically takes place in an inert atmosphere to prevent oxidation: [ \text{(C}5\text{H}{11})_3\text{SnCl} + \text{LiAlH}_4 \rightarrow \text{(C}5\text{H}{11})_3\text{SnH} + \text{LiCl} + \text{AlH}_3 ]
Industrial Production Methods
Industrial production of stannane, tripentyl- involves similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Stannane, tripentyl- undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form organotin oxides.
Reduction: Acts as a reducing agent in radical reactions.
Substitution: Participates in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Often used with radical initiators such as azobisisobutyronitrile (AIBN) under light or heat.
Substitution: Reacts with halides or pseudohalides under mild conditions.
Major Products Formed
Oxidation: Forms organotin oxides.
Reduction: Produces hydrocarbons and organotin byproducts.
Substitution: Yields substituted organotin compounds.
Scientific Research Applications
Stannane, tripentyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in radical reactions and hydrostannylation.
Biology: Investigated for its potential use in biological assays and as a precursor for bioactive organotin compounds.
Medicine: Explored for its potential in drug development and as a component in pharmaceuticals.
Industry: Utilized in the production of polymers, coatings, and as a stabilizer in PVC.
Mechanism of Action
The mechanism of action of stannane, tripentyl- involves the formation of tin-centered radicals. These radicals can participate in various chemical reactions, including hydrogen atom transfer and radical addition. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
Tributyltin hydride: Another organotin compound with similar reactivity but different alkyl groups.
Triphenyltin hydride: Contains phenyl groups instead of pentyl groups, leading to different reactivity and applications.
Uniqueness
Stannane, tripentyl- is unique due to its specific alkyl groups, which influence its reactivity and applications. Compared to tributyltin hydride and triphenyltin hydride, stannane, tripentyl- offers distinct advantages in certain radical reactions and industrial applications.
Properties
CAS No. |
41784-41-2 |
|---|---|
Molecular Formula |
C15H33Sn |
Molecular Weight |
332.13 g/mol |
InChI |
InChI=1S/3C5H11.Sn/c3*1-3-5-4-2;/h3*1,3-5H2,2H3; |
InChI Key |
QMSALRMMFJENFW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC[Sn](CCCCC)CCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















